molecular formula C17H17N5OS2 B3217554 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1180803-34-2

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No. B3217554
CAS RN: 1180803-34-2
M. Wt: 371.5 g/mol
InChI Key: ADVKXANODQKDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiazole family of compounds and has been shown to have a range of biological effects.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone in lab experiments is its broad range of biological effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are a number of potential future directions for research on 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone. One potential direction is to investigate its potential as a treatment for viral infections, including COVID-19. Another potential direction is to explore its potential as a therapy for inflammatory conditions, such as rheumatoid arthritis. Finally, further research could be done to elucidate its mechanism of action and identify potential targets for drug development.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological effects, including anti-tumor, anti-inflammatory, and anti-viral activity.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c23-15(12-24-17-20-13-4-1-2-5-14(13)25-17)21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVKXANODQKDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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